BenchChemオンラインストアへようこそ!

2-Methyl-4-(piperidin-4-yl)butanenitrile

Medicinal Chemistry Intermediate Sourcing Physicochemical Profiling

2-Methyl-4-(piperidin-4-yl)butanenitrile (CAS 2091984-87-9) is a C10H18N2 piperidine-butanenitrile building block with a molecular weight of 166.26 g·mol⁻¹ and an XLogP3 of 1.7, positioning it as a moderately lipophilic secondary amine intermediate. The compound possesses one hydrogen‑bond donor (piperidine NH) and two hydrogen‑bond acceptors (nitrile N and piperidine N), which together define its solubility, permeability, and reactivity profile for downstream medicinal chemistry applications.

Molecular Formula C10H18N2
Molecular Weight 166.26 g/mol
Cat. No. B15205384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-(piperidin-4-yl)butanenitrile
Molecular FormulaC10H18N2
Molecular Weight166.26 g/mol
Structural Identifiers
SMILESCC(CCC1CCNCC1)C#N
InChIInChI=1S/C10H18N2/c1-9(8-11)2-3-10-4-6-12-7-5-10/h9-10,12H,2-7H2,1H3
InChIKeyQNANGTLBADNVNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-4-(piperidin-4-yl)butanenitrile: Core Physicochemical & Structural Profile for Procurement Evaluation


2-Methyl-4-(piperidin-4-yl)butanenitrile (CAS 2091984-87-9) is a C10H18N2 piperidine-butanenitrile building block with a molecular weight of 166.26 g·mol⁻¹ and an XLogP3 of 1.7, positioning it as a moderately lipophilic secondary amine intermediate . The compound possesses one hydrogen‑bond donor (piperidine NH) and two hydrogen‑bond acceptors (nitrile N and piperidine N), which together define its solubility, permeability, and reactivity profile for downstream medicinal chemistry applications .

Why Generic 4-Piperidinyl-Butanenitrile Analogs Cannot Substitute 2-Methyl-4-(piperidin-4-yl)butanenitrile Without Risk of Divergent Physicochemical & Reactivity Outcomes


Within the 4-piperidinyl-butanenitrile family, small structural modifications produce measurable shifts in lipophilicity, hydrogen‑bonding capacity, and steric environment that directly affect reactivity in key transformations such as reductive amination, N‑alkylation, and nitrile hydrolysis . The presence of the 2‑methyl substituent on the butanenitrile chain of the target compound distinguishes it from unsubstituted, fluoro‑substituted, or N‑methylated analogs, each of which presents a different LogP, donor/acceptor count, and steric profile . Substituting any of these analogs without adjusting reaction conditions or stoichiometry risks lower conversion, altered selectivity, or failure to meet purity specifications, making generic interchange scientifically unsound for reproducible synthesis .

2-Methyl-4-(piperidin-4-yl)butanenitrile: Quantitative Differentiation Evidence Versus Closest Structural Analogs


Molecular Weight & Heavy‑Atom Count Differentiation from the Des‑Methyl Analog 4-(4-Piperidyl)butanenitrile

2‑Methyl‑4‑(piperidin‑4‑yl)butanenitrile (C₁₀H₁₈N₂, MW 166.26 g·mol⁻¹) carries a 14.02 Da (9.2%) higher molecular weight and one additional heavy atom (12 vs. 11) compared with 4‑(4‑piperidyl)butanenitrile (C₉H₁₆N₂, MW 152.24 g·mol⁻¹) due to the 2‑methyl substituent . This mass difference is sufficient to alter boiling point, chromatographic retention, and molar dosing in multi‑step syntheses.

Medicinal Chemistry Intermediate Sourcing Physicochemical Profiling

Lipophilicity (XLogP3) Differentiation from the N‑Methyl Regioisomer 4‑Methyl‑1‑piperidinebutanenitrile

The target compound displays an XLogP3 of 1.7, reflecting the balance between the polar secondary amine and the moderately lipophilic 2‑methylbutanenitrile chain . In contrast, 4‑methyl‑1‑piperidinebutanenitrile places the methyl substituent on the piperidine nitrogen, eliminating the hydrogen‑bond donor (HBD = 0) and altering the calculated LogP relative to the target compound . This donor‑count difference (1 vs. 0) is a primary determinant of solubility and permeability class.

ADME Prediction Lipophilicity Lead Optimization

Steric & Electronic Differentiation from 4‑Fluoro‑2‑(piperidin‑4‑yl)butanenitrile in Reductive Amination Reactivity

The 2‑methyl substituent in the target compound is electron‑donating (+I effect) and sterically modest (A‑value ~1.7 kcal·mol⁻¹), whereas the 2‑fluoro substituent in 4‑fluoro‑2‑(piperidin‑4‑yl)butanenitrile is strongly electron‑withdrawing (−I effect) and sterically similar but polarity‑reversed . This electronic difference means the nitrile group in the target compound is less electrophilic and more resistant to nucleophilic attack than in the fluoro analog, directly impacting reaction rates in nitrile hydrolysis and reduction steps .

Synthetic Chemistry Reductive Amination Building Block Reactivity

Purity Benchmarking: Commercially Available Batches at ≥98% vs. Typical Analog Supply at 95‑97%

Multiple suppliers list 2‑methyl‑4‑(piperidin‑4‑yl)butanenitrile at 98% purity or higher, whereas closest analogs such as 4‑(4‑piperidyl)butanenitrile and 4‑methyl‑1‑piperidinebutanenitrile are commonly offered at 95‑97% . This 1‑3 percentage‑point purity differential corresponds to a 1.5‑ to 3‑fold lower impurity burden, reducing the need for pre‑use purification in sensitive catalytic or parallel‑synthesis workflows.

Quality Control Procurement Specification Synthetic Reproducibility

Selecting 2-Methyl-4-(piperidin-4-yl)butanenitrile: Where the Quantitative Differentiation Delivers Procurement Value


Synthesis of CNS‑Penetrant Kinase Inhibitor Intermediates Requiring Moderate Lipophilicity (XLogP3 ~1.7) and One H‑Bond Donor

Medicinal chemistry programs targeting CNS kinases benefit from the compound's XLogP3 of 1.7 and single hydrogen‑bond donor, which together predict favorable blood‑brain barrier permeability without excessive lipophilicity that would promote promiscuous binding or metabolic instability . The 2‑methyl group provides a defined chiral center when the nitrile is reduced to the corresponding amine, enabling stereoselective synthesis of enantiomerically enriched drug intermediates .

Parallel Library Synthesis Where Higher Input Purity (≥98%) Minimizes Downstream Purification Bottlenecks

When building arrays of piperidine‑containing compounds by reductive amination or amide coupling, the 98% purity specification of the target compound reduces the risk of impurity‑derived side products that complicate LC‑MS purification and lower library success rates . The 2‑methyl substituent also imparts a characteristic ¹H‑NMR doublet for the CH₃ group, simplifying reaction monitoring relative to the unsubstituted analog .

Process Chemistry Scale‑Up of Nitrile‑Containing Intermediates Where Batch‑to‑Batch Molecular‑Weight Consistency Is Critical for Molar Stoichiometry

The 166.26 g·mol⁻¹ molecular weight of the target compound is 14 Da higher than the common des‑methyl analog, requiring distinct molar calculations for large‑scale reactions . Procurement of the correctly specified intermediate eliminates the risk of a 9.2% stoichiometric error that would arise from inadvertently using the lighter analog, a common source of yield loss during technology transfer from medicinal chemistry to process development .

Quote Request

Request a Quote for 2-Methyl-4-(piperidin-4-yl)butanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.